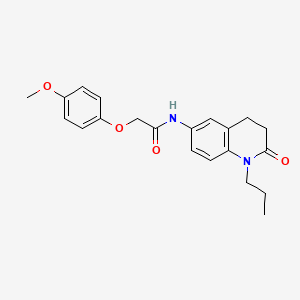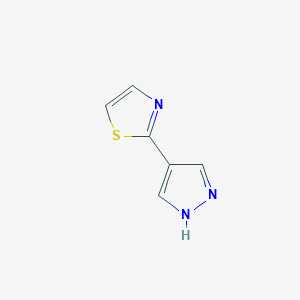![molecular formula C19H17NO2 B2494372 3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone CAS No. 338409-26-0](/img/structure/B2494372.png)
3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone is a chemical compound belonging to the isoindolinone family, which includes a variety of derivatives exhibiting significant biological activities. These activities range from anti-inflammatory to anxiolytic and sedative properties, highlighting the importance of this chemical class in pharmaceutical research. Isoindolinones are recognized for their structural diversity and have been the subject of numerous synthetic studies aiming at developing new therapeutic agents.
Synthesis Analysis
The synthesis of isoindolinone derivatives has been explored through various methods. One approach involves a solvent-free synthesis by the fusion of specific precursor acids with amino acids, resulting in compounds like 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid. This method is noted for its simplicity and efficiency, avoiding the need for concentrated acids or high temperatures (Csende, Jekő, & Porkoláb, 2011). Other synthetic routes include Lewis acid-mediated room-temperature cascade reactions and cobalt-catalyzed carbonylation, offering broad substrate scope and excellent regioselectivity (Li et al., 2018), (Lukasevics, Cizikovs, & Grigorjeva, 2020).
Molecular Structure Analysis
Isoindolinones exhibit distinct molecular structures characterized by planar isoindolinone and phenyl moieties. The molecular structure is often stabilized by hydrogen bonding and van der Waals interactions, which contribute to the compound's physical and chemical properties. The phenyl ring's orientation relative to the isoindolinone plane can vary, influencing the compound's reactivity and interaction with biological targets (Guha et al., 1999).
Chemical Reactions and Properties
Isoindolinones undergo a variety of chemical reactions, including cycloadditions, carbometalation, and coupling reactions. These reactions are pivotal in synthesizing diverse isoindolinone derivatives with potential pharmacological applications. For instance, enantioselective trapping of oxonium ylides by 3-hydroxyisoindolinones showcases the synthetic versatility of these compounds, allowing the construction of complex molecules with high stereochemical control (Kang et al., 2018).
Physical Properties Analysis
The physical properties of isoindolinones, including crystal and molecular structures, polymorphism, and thermal properties, have been extensively studied. These properties are influenced by the compound's molecular geometry and the presence of specific functional groups, affecting solubility, melting points, and stability. Research on the polymorphism of phenyliminoisoindolines provides valuable insights into the solid-state behavior of these compounds, which is crucial for their formulation and application in drug development (Zhang et al., 2004).
Chemical Properties Analysis
The chemical properties of isoindolinones, such as reactivity, selectivity, and functional group compatibility, are central to their application in organic synthesis and drug discovery. Transition metal-catalyzed reactions, for instance, have been employed to achieve regio- and site-selective functionalization of isoindolinones, demonstrating their potential as versatile intermediates for constructing complex organic molecules (Ma & Ackermann, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A study demonstrated a simple solvent-free synthesis of isoindolinone derivatives, highlighting the versatility and efficiency of new methods in producing such compounds (Csende, Jekő, & Porkoláb, 2011).
- Another research explored an efficient synthesis of 3-(2-oxopropyl)-isoindolinone derivatives using a Lewis Acid-mediated room-temperature cascade reaction, showcasing the advances in chemical synthesis (Li et al., 2018).
Biological Activities and Therapeutic Potential
- Isoindolin-1-one or 1-isoindolinone framework has been identified in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential, indicating its significance in medicinal chemistry (Upadhyay et al., 2020).
Molecular Structure and Properties
- A study on NMR Studies on Imidines provided insights into the tautomerism and geometrical isomerism of 3-Iminoisoindolinone and its derivatives, contributing to our understanding of its chemical properties (Spiessens & Anteunis, 2010).
Advances in Drug Synthesis
- Research on the diastereoselective addition of metalated isoindolin-1-ones to aldehydes demonstrated the stereoselective preparation of (E)-3-arylideneisoindolin-1-ones, an important step in drug synthesis (Couture et al., 2002).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound are typically assessed through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 (the dose that is lethal to 50% of a population). Safety data sheets (SDS) often provide information on the hazards associated with a compound, as well as recommended measures for safe handling .
Eigenschaften
IUPAC Name |
(3E)-3-(2-oxopentylidene)-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-8-15(21)13-18-16-11-6-7-12-17(16)19(22)20(18)14-9-4-3-5-10-14/h3-7,9-13H,2,8H2,1H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEOOMAZVVRGJA-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

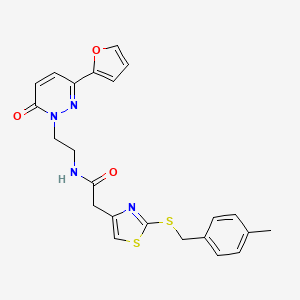

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
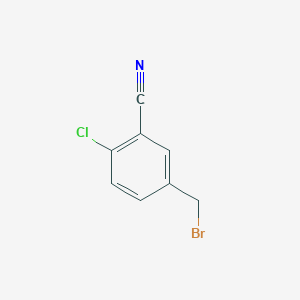
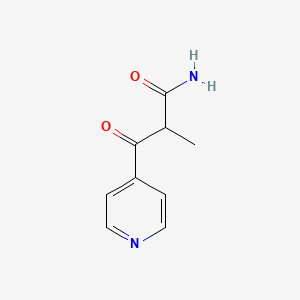
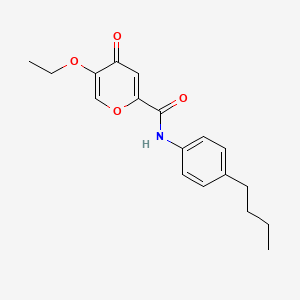

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
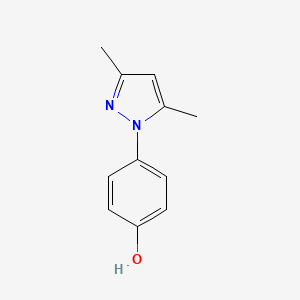
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)
